molecular formula C11H11IN2O B8366894 1-(2-iodo-3-methoxybenzyl)-1H-imidazole

1-(2-iodo-3-methoxybenzyl)-1H-imidazole

Cat. No. B8366894
M. Wt: 314.12 g/mol
InChI Key: RLDFIFINTCWFLK-UHFFFAOYSA-N
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Patent
US08722720B2

Procedure details

To a solution of (2-iodo-3-methoxyphenyl)methanol (0.350 g, 1.33 mmol), (Organic Letters, 2001, vol. 3, #21 p. 3245-3248) imidazole (0.181 g, 2.65 mmol) and triphenyl phosphine (0.382 g, 1.46 mmol) in tetrahydrofuran (5 mL) at 0° C. was added Diethyl azodicarboxylate (40% solution in toluene; 0.664 mL). The yellow solution was allowed to warm to room temperature and stirred at 60° C. overnight. After evaporating the solvent under reduced pressure, the crude was purified by column chromatography (5% EtOAc:hexanes, 20% EtOAc; Hexanes). Yield=43%. 1H NMR: 3.90 (s, 3H), 5.19 (s, 2H), 6.43 (d, 1H, J=5.70 Hz), 6.77 (d, 1H, J=6.09 Hz), 6.93 (s, 1H), 7.10 (s, 1H), 7.24 (t, 1H, J=6.03 Hz)
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
0.181 g
Type
reactant
Reaction Step One
Quantity
0.382 g
Type
reactant
Reaction Step One
Name
Diethyl azodicarboxylate
Quantity
0.664 mL
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10]O.[NH:12]1[CH:16]=[CH:15][N:14]=[CH:13]1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.N(C(OCC)=O)=NC(OCC)=O>O1CCCC1>[I:1][C:2]1[C:7]([O:8][CH3:9])=[CH:6][CH:5]=[CH:4][C:3]=1[CH2:10][N:12]1[CH:16]=[CH:15][N:14]=[CH:13]1

Inputs

Step One
Name
Quantity
0.35 g
Type
reactant
Smiles
IC1=C(C=CC=C1OC)CO
Name
Quantity
0.181 g
Type
reactant
Smiles
N1C=NC=C1
Name
Quantity
0.382 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Diethyl azodicarboxylate
Quantity
0.664 mL
Type
reactant
Smiles
N(=NC(=O)OCC)C(=O)OCC
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at 60° C. overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After evaporating the solvent under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude was purified by column chromatography (5% EtOAc:hexanes, 20% EtOAc; Hexanes)

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
Smiles
IC1=C(CN2C=NC=C2)C=CC=C1OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 43%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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